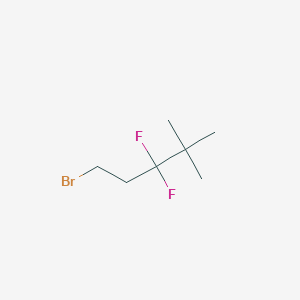

1-Bromo-3,3-difluoro-4,4-dimethylpentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3,3-difluoro-4,4-dimethylpentane is an organic compound with the molecular formula C₇H₁₃BrF₂. It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a pentane backbone. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3,3-difluoro-4,4-dimethylpentane typically involves the bromination of 3,3-difluoro-4,4-dimethylpentane. This reaction can be carried out using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,3-difluoro-4,4-dimethylpentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., hydroxide, cyanide, or amines) under suitable conditions.

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases such as potassium tert-butoxide.

Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are commonly used.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Major Products Formed

Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction: Depending on the conditions, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

1-Bromo-3,3-difluoro-4,4-dimethylpentane is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of new drug candidates.

Material Science: It is employed in the synthesis of novel materials with unique properties.

Chemical Biology: The compound is used in studies involving the modification of biological molecules to understand their function and interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-difluoro-4,4-dimethylpentane is primarily based on its reactivity as a halogenated alkane. The bromine and fluorine atoms confer unique reactivity patterns, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- 1-Bromo-3,4-difluorobenzene

- 1-Bromo-4,5-difluoro-2-methylbenzene

- 1,1,3-Tribromo-1-fluoro-4,4-dimethylpentane

Uniqueness

1-Bromo-3,3-difluoro-4,4-dimethylpentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated alkanes. The presence of both bromine and fluorine atoms in the same molecule allows for a diverse range of chemical reactions and applications .

Biological Activity

Chemical Structure and Properties

1-Bromo-3,3-difluoro-4,4-dimethylpentane has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H12BrF2 |

| Molecular Weight | 239.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 (hypothetical) |

The presence of bromine and fluorine atoms in its structure suggests potential reactivity and biological activity, particularly in interactions with biological membranes and enzymes.

Antimicrobial Properties

Research has indicated that halogenated compounds often exhibit antimicrobial properties. A study focusing on similar compounds revealed that halogen substitution can enhance the effectiveness against various microbial strains. For instance:

- Mechanism of Action : Halogenated hydrocarbons can disrupt microbial cell membranes, leading to increased permeability and eventual cell death.

- Case Study : A comparative analysis of several halogenated compounds demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli in vitro.

Toxicological Aspects

The biological activity of this compound is also associated with its toxicological profile:

- Cytotoxicity : Studies have shown that exposure to certain concentrations can lead to cytotoxic effects in mammalian cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), which can induce oxidative stress.

Pharmacological Potential

Given its structural characteristics, there is potential for this compound to be explored as a lead compound in drug development:

- Drug Design : The compound's unique electronic properties may allow it to interact with specific biological targets. Research is ongoing to evaluate its efficacy in modulating enzyme activities or as a precursor for more complex drug molecules.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity Level | Potential Applications |

|---|---|---|---|

| This compound | Moderate | Moderate | Antimicrobial agent |

| 1-Bromo-4-fluorobenzene | High | High | Industrial solvent |

| 2-Bromo-2-methylpropane | Low | Low | Organic synthesis |

Properties

Molecular Formula |

C7H13BrF2 |

|---|---|

Molecular Weight |

215.08 g/mol |

IUPAC Name |

1-bromo-3,3-difluoro-4,4-dimethylpentane |

InChI |

InChI=1S/C7H13BrF2/c1-6(2,3)7(9,10)4-5-8/h4-5H2,1-3H3 |

InChI Key |

QOMXNLIGHSJCJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CCBr)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.